molecular formula C8H7N3O2 B052412 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 739364-95-5

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B052412
CAS No.: 739364-95-5
M. Wt: 177.16 g/mol
InChI Key: YHVGUXFUOSJCFJ-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.

Mode of Action

This compound acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in blood glucose levels.

Biochemical Pathways

The inhibition of DPP-IV affects the incretin metabolic pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the breakdown of these hormones is reduced, leading to increased insulin secretion and decreased glucagon release. This ultimately results in the reduction of blood glucose levels.

Result of Action

The primary result of the action of this compound is the reduction of blood glucose levels . By inhibiting DPP-IV and prolonging the action of incretin hormones, it increases insulin secretion and decreases glucagon release, leading to decreased blood glucose levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . For instance, it is recommended to store the compound in a dry room at normal temperature . .

Preparation Methods

The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various methods. One common synthetic route involves the reaction of pyridine-1-one with dimethyl malonate under basic conditions . The reaction typically requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    2-Methylpyrazolo[1,5-a]pyrimidine derivatives: These compounds have a methyl group at the 2-position but may have different functional groups at other positions.

    Carboxylic acid derivatives: Compounds with a carboxylic acid group attached to various heterocyclic systems

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-7-9-3-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVGUXFUOSJCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630527
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739364-95-5
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=739364-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid amide (475 mg) was dissolved in ethanol (5 ml), and 5 N sodium hydroxide solution (2 ml) was added thereto and stirred for 1 hour at 70° C. The reaction mixture was cooled to room temperature, water was added thereto, and the reaction mixture was washed with ethyl acetate. 2 N Hydrochloric acid was added to the aqueous phase until it became acidic, and precipitated crystals were collected by filtration and washed with water and n-hexane. The crystals were dried under reduced pressure to give the title compound (300 mg, Y.:63%) as white crystals.
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 4
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 5
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 6
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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